5-{(2R,3R,4S)-3,4-bis[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoic acid
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Overview
Description
5-{3,4-BIS[(METHOXYCARBONYL)AMINO]THIOLAN-2-YL}PENTANOIC ACID is a complex organic compound with the molecular formula C13H22N2O6S and a molecular weight of 334.39 g/mol. This compound is known for its unique structure, which includes a thiolane ring and methoxycarbonylamino groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 5-{3,4-BIS[(METHOXYCARBONYL)AMINO]THIOLAN-2-YL}PENTANOIC ACID involves multiple steps, typically starting with the preparation of the thiolane ring followed by the introduction of methoxycarbonylamino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency .
Chemical Reactions Analysis
5-{3,4-BIS[(METHOXYCARBONYL)AMINO]THIOLAN-2-YL}PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The methoxycarbonylamino groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-{3,4-BIS[(METHOXYCARBONYL)AMINO]THIOLAN-2-YL}PENTANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{3,4-BIS[(METHOXYCARBONYL)AMINO]THIOLAN-2-YL}PENTANOIC ACID involves its interaction with specific molecular targets. The methoxycarbonylamino groups can form hydrogen bonds with target molecules, while the thiolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 5-{3,4-BIS[(METHOXYCARBONYL)AMINO]THIOLAN-2-YL}PENTANOIC ACID include other thiolane derivatives and compounds with methoxycarbonylamino groups. the unique combination of these functional groups in 5-{3,4-BIS[(METHOXYCARBONYL)AMINO]THIOLAN-2-YL}PENTANOIC ACID sets it apart, providing distinct chemical properties and reactivity. Some similar compounds include:
Properties
Molecular Formula |
C13H22N2O6S |
---|---|
Molecular Weight |
334.39 g/mol |
IUPAC Name |
5-[(2R,3R,4S)-3,4-bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid |
InChI |
InChI=1S/C13H22N2O6S/c1-20-12(18)14-8-7-22-9(5-3-4-6-10(16)17)11(8)15-13(19)21-2/h8-9,11H,3-7H2,1-2H3,(H,14,18)(H,15,19)(H,16,17)/t8-,9-,11-/m1/s1 |
InChI Key |
MYWMFXBHMKFOKF-FXPVBKGRSA-N |
Isomeric SMILES |
COC(=O)N[C@@H]1CS[C@@H]([C@@H]1NC(=O)OC)CCCCC(=O)O |
Canonical SMILES |
COC(=O)NC1CSC(C1NC(=O)OC)CCCCC(=O)O |
Origin of Product |
United States |
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